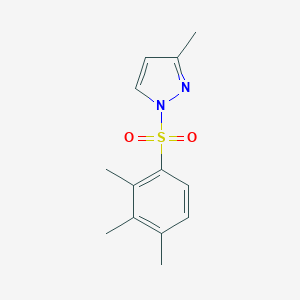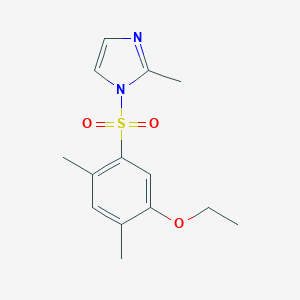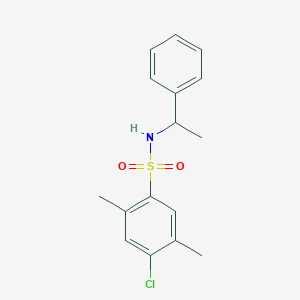
3-Metil-1-(2,3,4-trimetilfenil)sulfonilpirazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
The molecular structure of similar compounds is often obtained using different DFT functionals with a specific basis set . The stability of the compounds is evaluated based on the calculated formation free energies .
Mecanismo De Acción
Pharmacokinetics
. These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety.
Result of Action
. Understanding these effects can provide insights into the compound’s potential therapeutic applications.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-1-(2,3,4-trimethylphenyl)sulfonylpyrazole has several advantages for use in lab experiments. It is a stable and highly pure compound that can be easily synthesized. 3-Methyl-1-(2,3,4-trimethylphenyl)sulfonylpyrazole also exhibits potent pharmacological effects, making it a useful tool for studying various biological processes. However, the limitations of 3-Methyl-1-(2,3,4-trimethylphenyl)sulfonylpyrazole include its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3-Methyl-1-(2,3,4-trimethylphenyl)sulfonylpyrazole. One area of interest is the development of 3-Methyl-1-(2,3,4-trimethylphenyl)sulfonylpyrazole derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of 3-Methyl-1-(2,3,4-trimethylphenyl)sulfonylpyrazole in various diseases, including neurodegenerative disorders and parasitic infections. Additionally, further studies are needed to elucidate the mechanism of action of 3-Methyl-1-(2,3,4-trimethylphenyl)sulfonylpyrazole and its effects on various biological processes.
Métodos De Síntesis
3-Methyl-1-(2,3,4-trimethylphenyl)sulfonylpyrazole can be synthesized by reacting 3-methylpyrazole with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 3-Methyl-1-(2,3,4-trimethylphenyl)sulfonylpyrazole as a white solid with a high purity.
Aplicaciones Científicas De Investigación
Química del clic y descubrimiento de fármacos
Los 1,2,3-triazoles son motivos estructurales privilegiados y han ganado una atención significativa tanto en la academia como en la industria. Aunque no se encuentran en la naturaleza, juegan un papel crucial en el descubrimiento de fármacos. El núcleo de 1,2,3-triazol es químicamente estable, aromático y posee un fuerte momento dipolar. Los investigadores han empleado enfoques de química del clic para sintetizar 1,2,3-triazoles de manera eficiente. Estos compuestos sirven como bloques de construcción para candidatos a fármacos, incluidos anticonvulsivos, antibióticos y agentes anticancerígenos .
Organocatálisis y metodologías sintéticas
La síntesis de 1,2,3-triazoles ha sido objeto de una amplia investigación. Existen varias metodologías, que incluyen:
El 3-Metil-1-(2,3,4-trimetilfenil)sulfonilpirazol se puede sintetizar utilizando estas estrategias, lo que contribuye al desarrollo de nuevos compuestos .
Actividades biológicas
La evaluación biológica de este compuesto ha revelado propiedades intrigantes:
- Actividad antifúngica: Un derivado del this compound exhibió una potente actividad antifúngica, con una concentración inhibitoria mínima (MIC) de 25 μg/mL .
- Potencial antimicrobiano: Los investigadores han explorado las naftilmidas derivadas de 1,2,3-triazol por sus efectos antimicrobianos .
En resumen, el this compound es prometedor en el descubrimiento de fármacos, la catálisis y las aplicaciones biológicas. Su estructura y propiedades únicas lo convierten en un compuesto emocionante para futuras investigaciones . Si necesita más información o aplicaciones adicionales, no dude en preguntar!
Propiedades
IUPAC Name |
3-methyl-1-(2,3,4-trimethylphenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-9-5-6-13(12(4)11(9)3)18(16,17)15-8-7-10(2)14-15/h5-8H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIXAVADBYNBNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N2C=CC(=N2)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine](/img/structure/B345531.png)

![1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B345538.png)
![2-Ethyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-methylimidazole](/img/structure/B345541.png)


![Ethyl 4-[(4-methoxy-3,5-dimethylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B345553.png)
![Ethyl 4-[(3-chlorophenyl)sulfonyl]piperazinecarboxylate](/img/structure/B345555.png)
![1-[(5-ethyl-2-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345568.png)
![1-[(4-chloro-3-ethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345569.png)
![2-Ethyl-1-{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}imidazole](/img/structure/B345574.png)